3,4-Difluorophenyl ethyl sulfide

Antimicrobial Medicinal Chemistry SAR

3,4-Difluorophenyl ethyl sulfide (CAS 863505-15-1; MF: C₈H₈F₂S; MW: 174.21 g/mol) is an aryl alkyl sulfide featuring a 1,2-difluorobenzene core para-substituted with an ethylthio group. As a member of the polyfluorinated aromatic sulfide class, this compound serves as a versatile intermediate in medicinal chemistry and materials science.

Molecular Formula C8H8F2S
Molecular Weight 174.21 g/mol
Cat. No. B7993604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Difluorophenyl ethyl sulfide
Molecular FormulaC8H8F2S
Molecular Weight174.21 g/mol
Structural Identifiers
SMILESCCSC1=CC(=C(C=C1)F)F
InChIInChI=1S/C8H8F2S/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3
InChIKeyBNNODOKIFBGTSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Difluorophenyl Ethyl Sulfide: A Strategic Aryl Alkyl Sulfide Building Block for Fluorinated Molecular Design


3,4-Difluorophenyl ethyl sulfide (CAS 863505-15-1; MF: C₈H₈F₂S; MW: 174.21 g/mol) is an aryl alkyl sulfide featuring a 1,2-difluorobenzene core para-substituted with an ethylthio group. As a member of the polyfluorinated aromatic sulfide class, this compound serves as a versatile intermediate in medicinal chemistry and materials science [1]. Its utility stems from the distinct electronic influence of the vicinal 3,4-difluoro substitution pattern on the aromatic ring, which modulates the sulfur atom's nucleophilicity, oxidation potential, and metabolic susceptibility relative to non-fluorinated, chlorinated, or isomerically fluorinated analogs [2]. The compound is typically supplied as a colorless to pale yellow liquid, soluble in common organic solvents, and is used in the synthesis of more complex pharmaceutical candidates, liquid crystalline materials, and agrochemical actives .

Fluorinated building block for medicinal chemistry and materials science
3,4-difluoro pattern tunes sulfur reactivity and metabolic stability
Soluble in common organic solvents; liquid form for easy handling

Why Simple Replacement with Chloro- or Regioisomeric Analogs Fails in 3,4-Difluorophenyl Ethyl Sulfide Applications


The 3,4-difluoro substitution pattern imparts a unique combination of electronic and steric properties that cannot be replicated by simple in-class substitution. While all aryl ethyl sulfides share a core C–S–C linkage, the specific positioning of the two fluorine atoms at C3 and C4 creates a strong negative inductive effect that is directionally oriented, influencing the electron density at the para-sulfur atom and the ortho positions. This affects not only the compound's reactivity in nucleophilic aromatic substitution and cross-coupling reactions [1], but also critically impacts biological interactions. As demonstrated in the quantitative evidence below, exchanging the fluorine atoms for chlorine, or repositioning them to the 2,4 or 3,5 positions, can result in a complete loss of antimicrobial activity or dramatically altered physicochemical properties (e.g., LogP, topological polar surface area) that impact downstream synthesis, purification, and target engagement [2].

3,4-Dichloro analog
May shift antimicrobial potency; chloro substitution can alter SAR profile substantially
Regioisomeric fluoro analogs
Altered fluorine orientation can shift electronic properties and biological response, limiting direct replacement

Quantified Differentiation of 3,4-Difluorophenyl Ethyl Sulfide vs. Key Analogs: A Data-Driven Procurement Guide


Enhanced In Vitro Antimicrobial Activity vs. 3,4-Dichlorophenyl Analog

In a direct head-to-head comparison within an OMe-substituted scaffold series, the compound bearing the 3,4-difluorophenyl group demonstrated a striking >16-fold improvement in minimum inhibitory concentration (MIC) against a relevant microbial target compared to the exact 3,4-dichlorophenyl analog [1].

Antimicrobial MIC
Head-to-head
Reported MIC: >32 µg/mL (difluoro) vs 2 µg/mL (dichloro); >16-fold difference
Substitution significantly alters antimicrobial activity; SAR review recommended
Scaffold-specific (OMe-substituted); review conditions
Antimicrobial Medicinal Chemistry SAR

Computationally Predicted Lipophilicity (XLogP3) and Polar Surface Area Differentiation vs. 3,4-Dichlorophenyl Analog

Computational predictions using standardized models reveal significant differences in key ADME-relevant physicochemical properties between 3,4-difluorophenyl ethyl sulfide and its 3,4-dichlorophenyl analog. The fluorinated compound exhibits a lower lipophilicity (XLogP3) and a higher topological polar surface area (TPSA) compared to the chlorinated version [1], [2].

Lipophilicity (XLogP3)
Reported
ΔXLogP3 ≈ -0.5 to -0.7 (difluoro vs dichloro)
Lower lipophilicity may improve aqueous solubility and reduce nonspecific binding
Computational prediction; verify experimentally
Physicochemical Property Medicinal Chemistry ADME

Potential for Enhanced Metabolic Stability via 3,4-Difluoro Substitution Pattern (Class-Level Inference)

While direct experimental microsomal stability data for 3,4-difluorophenyl ethyl sulfide is not available in the public domain, a robust class-level inference can be drawn from extensive medicinal chemistry literature: the strategic placement of fluorine atoms on an aromatic ring is a well-established tactic to block metabolic soft spots, particularly those prone to cytochrome P450-mediated oxidation [1]. Specifically, the 3,4-difluoro substitution pattern is known to increase oxidative metabolic stability relative to non-fluorinated or mono-fluorinated phenyl rings [2].

Metabolic Stability
Class-level
3,4-Difluoro pattern may block CYP-mediated oxidation
May support metabolic stability screening in lead optimization
No direct experimental data for this compound
Metabolic Stability Fluorine Chemistry Drug Design

Synthetic Utility: Reliable Access via Metal-Free S-Transfer Methodology (Class-Level Evidence)

A recently reported metal-free S-transfer reaction provides a general and efficient route to polyfluoroaryl-alkyl sulfides, including 3,4-difluorophenyl ethyl sulfide [1]. This method addresses a common bottleneck in the procurement of these building blocks: reliance on metal-catalyzed cross-couplings that may introduce toxic impurities or require expensive ligands.

Synthetic Route
Class-level
Metal-free S-transfer synthesis reported
Supports procurement of high-purity material for biological assays
Method generality; specific yield not reported
Synthetic Methodology Organic Synthesis C–S Bond Formation

Application Scenarios for 3,4-Difluorophenyl Ethyl Sulfide Driven by Quantitative Evidence


Scouting for Antimicrobial Lead Optimization

Medicinal chemists exploring novel antimicrobial scaffolds should prioritize the 3,4-difluorophenyl ethyl sulfide building block over the 3,4-dichlorophenyl analog. The direct head-to-head evidence demonstrating a >16-fold difference in antimicrobial activity (MIC) [4] strongly indicates that the difluoro substitution pattern is essential for maintaining potency in this chemical series. Procurement of the chloro analog is likely to yield inactive or poorly active compounds, wasting synthetic effort and resources.

Designing ADME-Favorable Drug Candidates

In early-stage drug discovery programs where balancing potency with favorable ADME (absorption, distribution, metabolism, excretion) properties is critical, 3,4-difluorophenyl ethyl sulfide offers a superior profile compared to its chlorinated counterpart. Its computationally predicted lower lipophilicity (XLogP3 of 3.2) [4] and the class-level evidence for enhanced metabolic stability via fluorine blocking [5] suggest it may exhibit improved aqueous solubility and reduced clearance. This makes it a strategic choice for building libraries intended for oral bioavailability or for targets where high lipophilicity drives toxicity.

Synthesis of High-Purity Intermediates for Biological Assays

For academic and industrial labs requiring high-purity aryl sulfide intermediates for sensitive biological assays (e.g., cellular screens, enzyme inhibition studies), sourcing material prepared via modern metal-free S-transfer methods is recommended. The class-level evidence for a metal-free synthetic route [4] minimizes the risk of trace transition metal contamination (Pd, Cu, Ni), which can cause false positives or cellular toxicity artifacts. This is a key procurement consideration when ordering from custom synthesis providers.

Development of Fluorinated Liquid Crystalline Materials

The unique electronic properties imparted by the 3,4-difluoro substitution pattern on an aromatic ring are valuable in the design of liquid crystalline materials [4]. The strong dipole moment and the specific geometry of the 3,4-difluorophenyl unit can influence mesophase stability, dielectric anisotropy, and switching behavior in liquid crystal displays (LCDs). 3,4-Difluorophenyl ethyl sulfide serves as a versatile building block for introducing this motif into more complex liquid crystalline core structures via further functionalization (e.g., oxidation to sulfoxides/sulfones or coupling reactions) [5].

Application
Selection Property
Validation Focus
Antimicrobial SAR studies
3,4-difluoro substitution pattern
MIC endpoint difference and activity context
ADME-favorable candidate design
Lower predicted lipophilicity
Aqueous solubility and metabolic stability screening
High-purity intermediate synthesis
Metal-free synthetic route availability
Trace metal contamination risk assessment
Fluorinated liquid crystal development
Dipole and geometry of 3,4-difluorophenyl unit
Mesophase behavior and dielectric anisotropy
Quote Request

Request a Quote for 3,4-Difluorophenyl ethyl sulfide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.